molecular formula C16H20N6O2 B5258486 5-methyl-7-(3-morpholinopropyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one

5-methyl-7-(3-morpholinopropyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one

Cat. No.: B5258486
M. Wt: 328.37 g/mol
InChI Key: PNLJYVUOMZILOZ-UHFFFAOYSA-N
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Description

5-methyl-7-(3-morpholinopropyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one is a complex heterocyclic compound that belongs to the class of pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidines. These compounds are known for their diverse biological activities and potential therapeutic applications. The unique structure of this compound allows it to interact with various biological targets, making it a subject of interest in medicinal chemistry and drug discovery.

Preparation Methods

The synthesis of 5-methyl-7-(3-morpholinopropyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one typically involves multi-step reactions starting from readily available starting materials. The synthetic route often includes the formation of the pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidine core followed by the introduction of the 5-methyl and 7-(3-morpholinopropyl) substituents. Common reaction conditions involve the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF). Industrial production methods may involve optimization of these reaction conditions to improve yield and scalability .

Chemical Reactions Analysis

5-methyl-7-(3-morpholinopropyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one can undergo various chemical reactions, including:

Scientific Research Applications

5-methyl-7-(3-morpholinopropyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-methyl-7-(3-morpholinopropyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one involves its interaction with specific molecular targets, such as kinases and receptors. The compound binds to the active site of these targets, inhibiting their activity and disrupting cellular signaling pathways. This inhibition can lead to the suppression of cell proliferation and the induction of apoptosis in cancer cells. The exact molecular pathways involved may vary depending on the specific target and the cellular context .

Comparison with Similar Compounds

Similar compounds to 5-methyl-7-(3-morpholinopropyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one include other pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidine derivatives, such as:

The uniqueness of this compound lies in its specific substituents and the resulting biological activities, which may offer advantages over other similar compounds in terms of potency, selectivity, and pharmacokinetic properties.

Properties

IUPAC Name

8-methyl-11-(3-morpholin-4-ylpropyl)-2,3,5,7,11-pentazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,12-pentaen-10-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N6O2/c1-12-14-13(22-16(19-12)17-11-18-22)3-6-21(15(14)23)5-2-4-20-7-9-24-10-8-20/h3,6,11H,2,4-5,7-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNLJYVUOMZILOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=NC=NN2C3=C1C(=O)N(C=C3)CCCN4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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